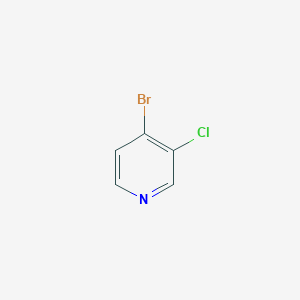

4-Bromo-3-chloropyridine

Overview

Description

4-Bromo-3-chloropyridine is a heterocyclic organic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by chlorine and bromine atoms, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloropyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform .

Another method involves the direct chlorination of 4-bromopyridine using chlorine gas or a chlorinating agent like thionyl chloride. This reaction is usually carried out at elevated temperatures and may require a catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The halogenation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced catalytic systems and automated reactors enhances the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between this compound and boronic acids or esters.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to yield the corresponding pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-3-chloropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for specific reactivity that is advantageous in drug development.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, in vitro studies demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antiviral Activity: Derivatives synthesized from this compound have shown activity against viral infections by inhibiting viral replication, making it a candidate for antiviral drug development.

Agricultural Chemicals

This compound plays a vital role in formulating agrochemicals such as herbicides and pesticides, contributing to enhanced crop protection and yield.

Applications:

- Herbicides: The compound's reactivity allows it to be incorporated into herbicide formulations that target specific weed species while minimizing damage to crops.

- Pesticides: Its antimicrobial properties make it effective in developing pesticides that protect crops from various pathogens.

Material Science

In material science, this compound is utilized in the development of specialty polymers and coatings. Its unique properties enhance the durability and chemical resistance of materials.

Applications:

- Polymers: The compound acts as a building block for synthesizing complex polymers that are resistant to environmental degradation.

- Coatings: Its incorporation into coatings improves their protective qualities against moisture and chemicals.

Organic Synthesis

As a versatile building block in organic chemistry, this compound facilitates the creation of complex molecules used in research and industrial applications.

Synthetic Pathways:

- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for constructing larger organic molecules.

- Functionalization: It can be functionalized to introduce various substituents that modify its reactivity and biological activity.

Analytical Chemistry

In analytical chemistry, this compound is employed in various methods for detecting and quantifying other chemical substances.

Techniques:

- Chromatography: It is used as a standard or reagent in chromatographic techniques to analyze complex mixtures.

- Spectroscopy: Its unique spectral properties facilitate its use as a marker in spectroscopic analyses.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloropyridine depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins .

In medicinal chemistry, the compound’s mechanism of action involves interactions with molecular targets such as receptors, ion channels, or enzymes. These interactions can modulate signaling pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4-chloropyridine: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

2-Bromo-3-chloropyridine: Another positional isomer with distinct chemical properties and uses.

4-Bromopyridine-3-carboxylic acid: Contains a carboxyl group, making it more versatile in synthetic applications.

Uniqueness

4-Bromo-3-chloropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Biological Activity

4-Bromo-3-chloropyridine (CAS No. 73583-41-2) is a heterocyclic organic compound that has garnered attention in various fields, particularly in medicinal and synthetic chemistry. Its unique structural features, including the presence of bromine and chlorine substituents on the pyridine ring, contribute to its biological activity and reactivity. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : CHBrClN

- Molecular Weight : 192.44 g/mol

- Physical State : Solid

- Melting Point : 59 °C

- Boiling Point : 223.9 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor or modulator of enzyme activity by binding to active or allosteric sites. The halogen atoms enhance binding affinity, making it a valuable tool in biochemical studies.

- Protein-Ligand Interactions : It is utilized as a probe in studies investigating protein-ligand interactions, contributing to our understanding of enzyme mechanisms and cellular signaling pathways.

- Therapeutic Applications : In medicinal chemistry, this compound is explored for its potential in treating neurological disorders and inflammatory diseases by interacting with specific receptors or ion channels.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of several halogenated pyridine derivatives, including this compound. It demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Anticancer Research : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, prompting further investigation into its mechanism of action and potential as an anticancer agent.

- Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative diseases.

Synthetic Applications

This compound serves as an essential intermediate in organic synthesis:

- Building Block for Pharmaceuticals : It is used to synthesize a variety of bioactive molecules, including those targeting neurological and inflammatory conditions.

- Chemical Reactions : The compound participates in nucleophilic substitution reactions and coupling reactions (e.g., Suzuki-Miyaura), facilitating the formation of complex organic structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-3-chloropyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves halogenation or cross-coupling reactions. For example, selective bromination of 3-chloropyridine using under radical initiation (e.g., AIBN) in a solvent like CCl at 80–90°C can yield this compound. Optimizing stoichiometry (1.1–1.3 eq NBS) and reaction time (6–12 hr) minimizes side products like di-brominated derivatives . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) using a C18 column with acetonitrile/water mobile phase .

- NMR : Confirm substitution patterns via -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and -NMR (distinct C-Br and C-Cl signals near 120–140 ppm) .

- Elemental Analysis : Verify C, H, N, Br, and Cl percentages within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; the compound may cause skin/eye irritation (similar to 2-Bromo-5-chloropyridine hazards). Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic effects. The bromine atom at position 4 acts as a better leaving group than chlorine at position 3 due to lower C-Br bond dissociation energy (~65 kcal/mol vs. ~80 kcal/mol for C-Cl). This predicts preferential Suzuki-Miyaura coupling at the bromine site .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

- Methodological Answer : For conflicting unit cell parameters or space groups:

- Re-crystallization : Use solvent vapor diffusion (e.g., chloroform/methanol) to obtain high-quality single crystals.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H, Cl⋯H contacts) to explain packing discrepancies .

- Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) resolves disorder in halogen positions .

Q. How does substituent position (Br at C4 vs. C5) influence the electronic properties of chloropyridines?

- Methodological Answer : Compare Hammett constants ():

- 4-Bromo substitution increases electron-withdrawing effects () more than 5-Bromo (), altering reactivity in nucleophilic aromatic substitution. UV-Vis spectroscopy (200–400 nm) and cyclic voltammetry (E shifts) quantify these effects .

Q. What advanced techniques characterize degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Use LC-QTOF-MS to identify degradation products. For example, oxidation with KMnO/HSO yields 3-chloropyridine-4-carboxylic acid. Isotopic labeling () and tandem MS/MS fragmentation confirm structures .

Properties

IUPAC Name |

4-bromo-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXVUKYIBWZKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376580 | |

| Record name | 4-Bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73583-41-2 | |

| Record name | 4-Bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.